molecular formula C9H5ClFN B12950231 8-Chloro-4-fluoroquinoline

8-Chloro-4-fluoroquinoline

Cat. No.: B12950231
M. Wt: 181.59 g/mol
InChI Key: UWNRWYHJFLNODX-UHFFFAOYSA-N
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Description

8-Chloro-4-fluoroquinoline is an organic compound with the chemical formula C₉H₅ClFN. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

8-Chloro-4-fluoroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

8-Chloro-4-fluoroquinoline can be compared with other fluorinated quinolines, such as:

These compounds share similar chemical structures but differ in the position and number of halogen atoms. The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications in medicinal and industrial chemistry .

Biological Activity

8-Chloro-4-fluoroquinoline is a derivative of the quinoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents at the 8 and 4 positions, respectively. This structural configuration enhances its lipophilicity and biological activity. The compound belongs to the broader class of 8-hydroxyquinoline derivatives, which have been extensively studied for their pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (mg/mL) Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae1.00.5
Pseudomonas aeruginosa0.50.25

These results suggest that the compound is more effective than some standard antibiotics against certain bacterial strains, highlighting its potential as a lead compound for drug development .

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies indicate that it induces apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Ranged from 5 to 15 µM depending on the cell line.

The compound's ability to selectively target cancer cells while sparing normal cells is attributed to its unique chemical structure, which enhances cellular uptake and retention .

3. Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as Dengue and H5N1:

  • Inhibition Rates : Some derivatives achieved up to 91.2% inhibition of viral growth with low cytotoxicity.
  • Mechanism of Action : The antiviral activity is linked to increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring, which enhance interaction with viral proteins .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against multi-drug resistant strains:

  • Findings : The compound demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics.
  • : This suggests its potential use in treating infections caused by resistant bacteria, warranting further clinical studies .

Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized novel derivatives of this compound and tested their effects on cancer cell proliferation:

  • Results : Several derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics.
  • Implications : These findings support the hypothesis that structural modifications can enhance anticancer activity, paving the way for new therapeutic agents .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

8-chloro-4-fluoroquinoline

InChI

InChI=1S/C9H5ClFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H

InChI Key

UWNRWYHJFLNODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)F

Origin of Product

United States

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